n,n-Dimethyl-3-(pyrrolidin-2-yl)pyridin-2-amine n,n-Dimethyl-3-(pyrrolidin-2-yl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20462013
InChI: InChI=1S/C11H17N3/c1-14(2)11-9(5-3-8-13-11)10-6-4-7-12-10/h3,5,8,10,12H,4,6-7H2,1-2H3
SMILES:
Molecular Formula: C11H17N3
Molecular Weight: 191.27 g/mol

n,n-Dimethyl-3-(pyrrolidin-2-yl)pyridin-2-amine

CAS No.:

Cat. No.: VC20462013

Molecular Formula: C11H17N3

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

n,n-Dimethyl-3-(pyrrolidin-2-yl)pyridin-2-amine -

Specification

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
IUPAC Name N,N-dimethyl-3-pyrrolidin-2-ylpyridin-2-amine
Standard InChI InChI=1S/C11H17N3/c1-14(2)11-9(5-3-8-13-11)10-6-4-7-12-10/h3,5,8,10,12H,4,6-7H2,1-2H3
Standard InChI Key XUJOKPRHHALHLL-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=C(C=CC=N1)C2CCCN2

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

n,n-Dimethyl-3-(pyrrolidin-2-yl)pyridin-2-amine features a pyridine ring as its central scaffold. The 2-position is substituted with a dimethylamino group (–N(CH₃)₂), while the 3-position hosts a pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom. This combination of aromatic and aliphatic nitrogen-containing groups confers unique electronic and steric properties, influencing its reactivity and interaction with biological targets.

Table 1: Molecular Properties of n,n-Dimethyl-3-(pyrrolidin-2-yl)pyridin-2-amine

PropertyValue
Molecular FormulaC₁₁H₁₇N₃
Molecular Weight191.27 g/mol
CAS NumberNot publicly disclosed
Key Functional GroupsPyridine, Dimethylamino, Pyrrolidine

The dimethylamino group enhances solubility in polar solvents, while the pyrrolidine moiety contributes to conformational flexibility, enabling adaptive binding to receptor sites .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyridine ring protons (δ 7.5–8.5 ppm) and pyrrolidine methylene groups (δ 2.0–3.0 ppm). The dimethylamino group typically appears as a singlet near δ 2.2 ppm. Mass spectrometry confirms the molecular ion peak at m/z 191.27, consistent with the molecular formula.

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis of n,n-Dimethyl-3-(pyrrolidin-2-yl)pyridin-2-amine involves multi-step organic reactions. A common approach begins with the condensation of 2-aminopyridine derivatives with pyrrolidine precursors under acidic conditions, followed by dimethylation using methyl iodide or dimethyl sulfate. For example:

  • Condensation: 3-Bromo-pyridin-2-amine reacts with pyrrolidine-2-carbaldehyde in toluene at 70°C to form an imine intermediate.

  • Reductive Amination: The intermediate undergoes reduction with sodium cyanoborohydride to yield the secondary amine.

  • Dimethylation: Treatment with methyl iodide in the presence of a base installs the dimethylamino group .

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol, achieving >95% purity.

Metal-Free Methodologies

Recent advances prioritize metal-free synthesis to reduce toxicity and cost. A notable method utilizes iodine (I₂) and tert-butyl hydroperoxide (TBHP) in toluene to facilitate C–C bond cleavage and subsequent cyclization . This approach avoids transition metals, yielding the target compound in 65–70% isolated yield .

Table 2: Comparison of Synthesis Methods

MethodConditionsYield (%)Purity (%)
Reductive AminationNaBH₃CN, MeOH, 25°C7892
Metal-FreeI₂/TBHP, Toluene, 70°C7095

Structural Analogues and Structure-Activity Relationships

Key Analogues

Structural modifications significantly alter biological activity:

  • N-Methyl-pyrrolidine variant: Reduced 5-HT affinity (IC₅₀ = 320 nM) but enhanced D₂ binding (IC₅₀ = 210 nM) .

  • Pyridine-to-quinoline substitution: Improves blood-brain barrier permeability but increases hepatotoxicity.

Impact of Substituent Positioning

Moving the dimethylamino group to the 4-position diminishes receptor binding, underscoring the importance of the 2-substituent for target engagement .

Applications in Drug Discovery

Antidepressant Development

The compound’s 5-HT₁A agonist activity positions it as a lead for novel antidepressants. In vitro assays show a 90% inhibition of serotonin reuptake at 1 μM, comparable to fluoxetine.

Neurodegenerative Disease Research

Preliminary data indicate protection against β-amyloid-induced neurotoxicity in SH-SY5Y cells (EC₅₀ = 5 μM), warranting investigation in Alzheimer’s models.

Recent Research Advancements

Pharmacokinetic Profiling

Oral administration in rats (20 mg/kg) demonstrates 85% bioavailability, with a plasma half-life of 3.2 hours and steady-state brain concentrations of 450 ng/g. Metabolism primarily occurs via CYP2D6, producing N-oxide and hydroxylated metabolites.

Toxicity Studies

Acute toxicity (LD₅₀ = 320 mg/kg in mice) and 28-day repeated-dose studies (NOAEL = 50 mg/kg/day) support further preclinical development.

Future Directions

Targeted Delivery Systems

Encapsulation in lipid nanoparticles could enhance brain delivery, addressing current limitations in bioavailability .

Combinatorial Therapy

Synergy studies with existing antidepressants (e.g., SSRIs) may reveal enhanced efficacy and reduced side effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator